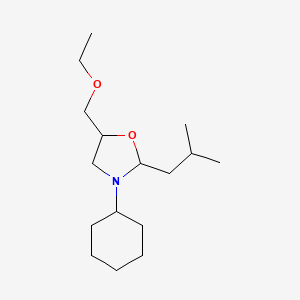
Acetic acid;(3-thiophen-3-ylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3-thiophen-3-ylphenyl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The thiophene derivative, (3-thiophen-3-ylphenyl)methanol, is an organosulfur compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-thiophen-3-ylphenyl)methanol typically involves the esterification of 3-thiophene acetic acid with methanol. The reaction is carried out under reflux conditions with the presence of a strong acid catalyst such as concentrated sulfuric acid to prevent extensive oxidative decomposition of the carboxyl group through polymerization . The excess methanol is removed by evaporation, and the solution is extracted using diethyl ether.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol via the Monsanto process. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the carbonylation of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(3-thiophen-3-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Acetic acid;(3-thiophen-3-ylphenyl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;(3-thiophen-3-ylphenyl)methanol involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different structural arrangement.
Methyl acetate: An ester of acetic acid with methanol, used as a solvent in various industrial applications.
Uniqueness
Acetic acid;(3-thiophen-3-ylphenyl)methanol is unique due to its combination of acetic acid and a thiophene derivative, which imparts both acidic and aromatic properties. This dual functionality makes it versatile for applications in different fields, from materials science to pharmaceuticals.
Propriétés
Numéro CAS |
89929-86-2 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
acetic acid;(3-thiophen-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H10OS.C2H4O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;1-2(3)4/h1-6,8,12H,7H2;1H3,(H,3,4) |
Clé InChI |
XJYKOAFRZRIIIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC(=C1)C2=CSC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
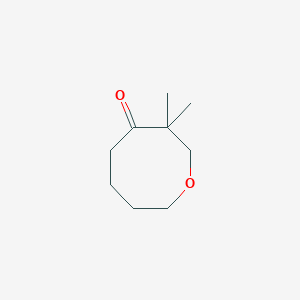
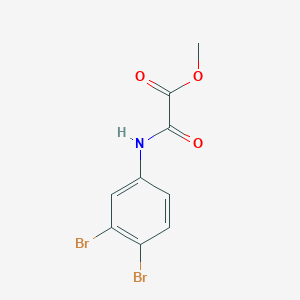
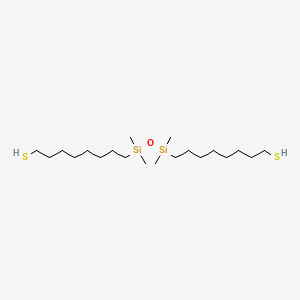
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
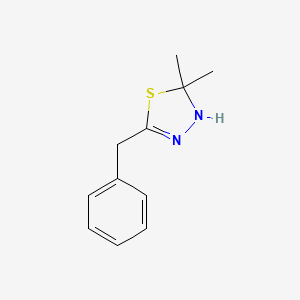

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
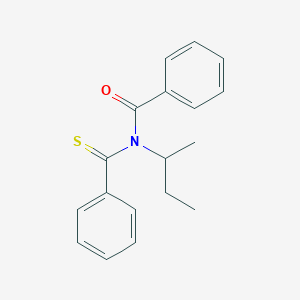
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)

